molecular formula C6H12O2 B15372852 Tetrahydro-4-methoxy-2H-pyran CAS No. 19752-88-6

Tetrahydro-4-methoxy-2H-pyran

Cat. No.: B15372852
CAS No.: 19752-88-6
M. Wt: 116.16 g/mol
InChI Key: BHNCZRFXNHVDDT-UHFFFAOYSA-N
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Description

Tetrahydro-4-methoxy-2H-pyran is a six-membered oxygen-containing heterocyclic compound characterized by a saturated pyran ring (tetrahydro-2H-pyran) substituted with a methoxy (-OCH₃) group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structural stability and reactivity make it valuable for protecting hydroxyl groups during multi-step syntheses, as demonstrated in procedures involving dihydropyran and acid catalysts like p-toluenesulfonic acid .

Properties

CAS No.

19752-88-6

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

4-methoxyoxane

InChI

InChI=1S/C6H12O2/c1-7-6-2-4-8-5-3-6/h6H,2-5H2,1H3

InChI Key

BHNCZRFXNHVDDT-UHFFFAOYSA-N

Canonical SMILES

COC1CCOCC1

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Tetrahydropyran Derivatives

Compound Name Substituent Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Applications
This compound -OCH₃ 116.16* N/A N/A Hydroxyl protection
Tetrahydro-2H-pyran-4-ol -OH 102.13 183 N/A Solvent modifier
Tetrahydro-2H-pyran-4-carboxylic acid -COOH 130.14 264.5 87–89 Drug intermediates
Tetrahydro-4H-thiopyran-4-one -C=S 116.18 N/A N/A Organocatalysis
N-Methyltetrahydro-2H-pyran-4-amine -NHCH₃ 115.17 N/A N/A Bioactive molecules

*Molecular weight calculated based on formula C₆H₁₂O₂.

Table 2: Reactivity and Functional Group Impact

Functional Group Electronegativity Hydrogen Bonding Acidity (pKa) Common Reactions
-OCH₃ (methoxy) Moderate No ~–2 to –4 Ether cleavage, alkylation
-OH (hydroxyl) High Yes ~16–18 Esterification, oxidation
-COOH (carboxylic acid) High Yes ~4–5 Salt formation, amidation
-NHCH₃ (methylamine) Moderate Yes ~9–10 Reductive amination

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